IRBESARTAN-D4
Overview
Description
SR-47436 D4, also known as Irbesartan D4, is a deuterium-labeled version of Irbesartan. Irbesartan is a potent and specific angiotensin II type 1 receptor antagonist. It is primarily used in the treatment of high blood pressure, heart failure, and diabetic kidney disease .
Mechanism of Action
Target of Action
Irbesartan D4, a deuterium-labeled variant of Irbesartan, is a highly potent and specific antagonist of the angiotensin II type 1 (AT1) receptor . The AT1 receptor is primarily found in tissues like vascular smooth muscle and the adrenal gland .
Mode of Action
Irbesartan D4 prevents angiotensin II from binding to the AT1 receptor . This binding prevention causes a series of downstream effects that contribute to its therapeutic action. Irbesartan D4 and its active metabolite bind the AT1 receptor with 8500 times more affinity than they bind to the AT2 receptor .
Biochemical Pathways
The primary biochemical pathway affected by Irbesartan D4 is the renin-angiotensin system (RAS) . By blocking the AT1 receptor, Irbesartan D4 inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and a decrease in fluid volume, which helps lower blood pressure .
Pharmacokinetics
Irbesartan D4 exhibits favorable pharmacokinetic properties. It displays linear, dose-related pharmacokinetics and has a prolonged elimination half-life of 11 to 15 hours . Irbesartan D4 is primarily metabolized by the cytochrome P450 enzyme CYP2C9 . It is excreted via both the feces (80%) and urine (20%) .
Result of Action
The molecular and cellular effects of Irbesartan D4’s action include the prevention of angiotensin II-induced vasoconstriction and aldosterone secretion . This results in vasodilation and a decrease in fluid volume, which helps lower blood pressure . Additionally, Irbesartan D4 has been shown to have cholesterol-lowering effects by blocking the intracellular cellular mevalonate metabolism pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Irbesartan D4. For instance, wastewater treatment plants, which constitute the main environmental source of this compound, fail to completely reduce its presence in wastewater and generate additional toxic byproducts through the chlorine-based disinfection process . These byproducts can have variable toxicity and significant environmental risks .
Biochemical Analysis
Biochemical Properties
Irbesartan D4 plays a crucial role in biochemical reactions by selectively inhibiting the angiotensin II type-1 (AT1) receptor. This inhibition prevents the binding of angiotensin II, a potent vasoconstrictor, thereby reducing blood pressure. Irbesartan D4 interacts with various biomolecules, including the AT1 receptor, and exhibits non-competitive antagonism. This interaction is characterized by the binding of Irbesartan D4 to the receptor, which blocks the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion .
Cellular Effects
Irbesartan D4 influences various cellular processes, particularly in vascular smooth muscle cells and endothelial cells. By blocking the AT1 receptor, Irbesartan D4 inhibits the downstream signaling pathways activated by angiotensin II. This includes the reduction of intracellular calcium levels, inhibition of protein kinase C (PKC) activation, and suppression of reactive oxygen species (ROS) production. These effects collectively contribute to the relaxation of blood vessels, reduced cell proliferation, and decreased inflammation .
Molecular Mechanism
At the molecular level, Irbesartan D4 exerts its effects by binding to the AT1 receptor with high affinity. This binding prevents the receptor from interacting with angiotensin II, thereby inhibiting the activation of G-protein coupled signaling pathways. Irbesartan D4 also modulates gene expression by influencing transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to anti-inflammatory and anti-proliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR-47436 D4 involves the incorporation of deuterium atoms into the Irbesartan molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but common methods include the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of SR-47436 D4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified to achieve the desired level of deuteration and purity .
Chemical Reactions Analysis
Types of Reactions: SR-47436 D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the chemical structure of SR-47436 D4.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SR-47436 D4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and other analytical techniques to study the behavior of deuterium-labeled compounds.
Biology: Employed in studies investigating the role of angiotensin II receptors in various biological processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of Irbesartan.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Comparison with Similar Compounds
Irbesartan: The non-deuterated version of SR-47436 D4, used for similar therapeutic purposes.
Losartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Valsartan: A compound with comparable pharmacological properties but different pharmacokinetic profiles
Uniqueness: SR-47436 D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and as a reference standard in analytical techniques .
Biological Activity
Irbesartan-D4 is a deuterium-labeled derivative of Irbesartan, a potent angiotensin II type 1 (AT1) receptor antagonist used primarily for the treatment of hypertension. The incorporation of deuterium enhances its pharmacokinetic properties, making it a valuable tool in research and clinical settings. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 1216883-23-6 |
Molecular Formula | CHDNO |
Molecular Weight | 432.554 g/mol |
LogP | 4.1509 |
PSA (Polar Surface Area) | 87.13 Ų |
These properties contribute to its effectiveness as an AT1 receptor antagonist, which is critical in managing blood pressure and other cardiovascular conditions .
This compound functions by selectively blocking the AT1 receptor, which inhibits the effects of angiotensin II—a peptide that causes vasoconstriction and increases blood pressure. This blockade leads to:
- Vasodilation : Reduced vascular resistance.
- Decreased Aldosterone Secretion : Lower sodium retention and fluid volume.
- Improved Cardiac Output : Enhanced perfusion to vital organs.
Pharmacokinetics
The pharmacokinetic profile of this compound shows significant improvements over its non-deuterated counterpart. Studies indicate that deuteration can alter the metabolic pathway, potentially leading to:
- Increased Half-Life : Longer duration of action due to slower metabolism.
- Enhanced Bioavailability : Improved absorption rates in various formulations.
Data from clinical studies suggest that the pharmacokinetics of this compound are comparable to traditional Irbesartan, with similar peak plasma concentrations observed .
Clinical Studies and Findings
Several studies have evaluated the efficacy and safety of Irbesartan and its deuterated form. Notable findings include:
- Hypertensive Patients : A study involving elderly patients demonstrated that Irbesartan significantly reduced both systolic and diastolic blood pressure compared to placebo, with a mean reduction of approximately 10 mmHg at therapeutic doses .
- Pediatric Population : In children with hypertension, Irbesartan showed a similar antihypertensive effect with favorable tolerability profiles compared to ACE inhibitors like enalapril .
- Cognitive Function : Research indicates that Irbesartan may have protective effects against cognitive decline in hypertensive models by modulating neuroinflammation and oxidative stress through pathways involving CDK5 activity and BDNF levels .
Case Study 1: Efficacy in Elderly Patients
A multicenter trial compared the effects of Irbesartan and enalapril in patients aged 65 and older. Results showed that both medications effectively lowered blood pressure; however, Irbesartan was associated with fewer incidences of cough (4.3% vs. 15.5% for enalapril), highlighting its better tolerability profile .
Case Study 2: Neuroprotective Effects
In a study on spontaneously hypertensive rats (SHR), Irbesartan administration resulted in improved cognitive function markers. The treatment led to decreased levels of phosphorylated tau proteins and increased BDNF expression in the hippocampus, suggesting a neuroprotective role beyond its antihypertensive effects .
Properties
IUPAC Name |
2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i11D,12D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSHYTLCDANDAN-WQKXEYJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC3(C2=O)CCCC3)CCCC)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670085 | |
Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216883-23-6 | |
Record name | 2-Butyl-3-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Q1: What is the role of Irbesartan-d4 in the analysis of Irbesartan levels in plasma?
A1: this compound is a deuterated form of Irbesartan, meaning it has a similar structure but with four deuterium atoms replacing four hydrogen atoms. This isotopic substitution doesn't significantly alter its chemical behavior, making it an ideal internal standard for mass spectrometry analysis. By adding a known amount of this compound to the plasma samples, researchers can account for variations during sample preparation and ionization. This allows for a more accurate and reliable quantification of Irbesartan in the samples.
Q2: How does the method described in the research utilize this compound to improve the accuracy of Irbesartan quantification?
A2: The research outlines a method using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, ]. After adding this compound to the plasma samples, they undergo solid-phase extraction (SPE) to isolate Irbesartan and this compound. The extracted samples are then separated based on their chemical properties using liquid chromatography and detected by mass spectrometry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.